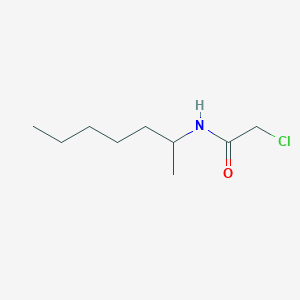

2-chloro-N-(heptan-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-heptan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPAMQUUIXGWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Heptan 2 Yl Acetamide and Analogous Structures

Direct Chloroacetylation Approaches

Direct chloroacetylation is the most straightforward method for synthesizing 2-chloro-N-(heptan-2-yl)acetamide. This involves the direct reaction of heptan-2-amine with a chloroacetylating agent.

The primary method for synthesizing this compound is the nucleophilic acyl substitution reaction between heptan-2-amine and chloroacetyl chloride. libretexts.orgijpsr.info In this reaction, the lone pair of electrons on the nitrogen atom of heptan-2-amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. libretexts.org The reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. libretexts.org To neutralize the HCl, which can form a non-reactive ammonium (B1175870) salt with the unreacted amine, a base is generally added. libretexts.org

The general reaction is as follows: CH3(CH2)4CH(NH2)CH3 + ClCOCH2Cl → CH3(CH2)4CH(NHCOCH2Cl)CH3 + HCl

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. A variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), ethyl acetate, and dioxane. google.comresearchgate.netsphinxsai.com In some cases, reactions can be performed under solvent-free conditions, which can be more environmentally friendly. mdpi.comorientjchem.org Studies have shown that for certain chloroacetylation reactions, solvents like THF can provide excellent results. sphinxsai.com The use of a phosphate (B84403) buffer as the solvent has also been reported as a green and efficient medium, allowing for easy product isolation. tandfonline.comtandfonline.com

Base Catalysis: A base is typically employed to scavenge the HCl produced during the reaction. tandfonline.comresearchgate.net Common bases include organic amines like triethylamine (B128534) (TEA) and pyridine (B92270), or inorganic bases such as potassium carbonate (K₂CO₃). sphinxsai.comorgsyn.orgresearchgate.net The choice of base can affect the reaction's cleanliness and efficiency. For instance, pyridine has been shown to result in a cleaner impurity profile compared to triethylamine in certain acylation reactions. orgsyn.org 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been effectively used as a non-nucleophilic base, providing high yields at room temperature. sphinxsai.com In some protocols, an excess of the amine reactant itself can serve as the base. researchgate.netresearchgate.net

Temperature: The acylation reaction is often exothermic and is typically controlled by cooling the reaction mixture, often starting at 0°C, especially during the addition of the highly reactive chloroacetyl chloride. researchgate.netorgsyn.org The reaction is then often allowed to warm to room temperature to proceed to completion. researchgate.netorgsyn.org The temperature range can vary from as low as -30°C to 40°C depending on the specific reactants and conditions. google.com

Reaction Duration: The time required for the reaction to complete can range from a few minutes to several hours. tandfonline.comsphinxsai.com Reaction progress is commonly monitored using techniques like Thin Layer Chromatography (TLC). ijpsr.info For many chloroacetylation reactions, durations of 3 to 6 hours at room temperature are sufficient to achieve high yields. sphinxsai.com

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Commonly used, good solubility for many reactants. | sphinxsai.com |

| Solvent | Tetrahydrofuran (THF) | Can provide excellent yields, as seen with DBU as a base. | sphinxsai.com |

| Solvent | Phosphate Buffer | Green alternative, facilitates easy product isolation by precipitation. | tandfonline.comtandfonline.com |

| Base | Triethylamine (TEA) | Common organic base for scavenging HCl. | sphinxsai.com |

| Base | Potassium Carbonate (K₂CO₃) | Effective inorganic base. | researchgate.net |

| Base | Pyridine | Can provide a cleaner reaction profile. | orgsyn.org |

| Temperature | 0°C to Room Temperature | Standard procedure to control initial exothermicity. | researchgate.netorgsyn.org |

| Temperature | -20°C to 25°C | Preferred range for some acylation processes. | google.com |

After the reaction is complete, the N-alkyl-2-chloroacetamide product must be isolated and purified. A common procedure involves pouring the reaction mixture into ice-cold water, which causes the organic product to precipitate. ijpsr.info The crude solid can then be collected by filtration, washed with cold water to remove any water-soluble impurities, and dried. ijpsr.info

For further purification, recrystallization is a widely used technique. ijpsr.info Ethanol (B145695) or a mixture of solvents like ethanol and heptane (B126788) is often effective for recrystallizing N-alkyl-2-chloroacetamides, yielding a product with high purity. ijpsr.infogoogle.com In cases where the product is not easily precipitated or when impurities are difficult to remove by recrystallization, column chromatography may be necessary. sphinxsai.com However, many modern protocols aim to avoid this laborious step by optimizing reaction conditions to yield a clean product. tandfonline.com

Preparation of Bis- and Poly-chloroacetamide Derivatives

Bis- and poly-chloroacetamide derivatives are valuable precursors for the synthesis of various symmetrical and unsymmetrical molecules, including macrocycles and compounds with potential biological activity. The synthesis of these compounds typically involves the reaction of a di- or polyamine with an excess of a chloroacetylating agent.

For example, the reaction of aliphatic 1,ω-diaminoalkanes with chloroacetyl chloride can be used to prepare activated bis-(2-chloroacetamide) derivatives. scielo.org.za Similarly, 4-aminobenzohydrazide (B1664622) can undergo double chloroacetylation at both the primary amine and the hydrazide -NH2 group to form a bis-chloroacetamide derivative. scielo.org.za

The preparation of a bis-chloroacetamide from a diamine generally follows a straightforward procedure. The diamine is dissolved in a suitable solvent, and the chloroacetylating agent is added, often in the presence of a base to scavenge the generated acid.

Table 2: Examples of Bis-chloroacetamide Synthesis

| Starting Diamine/Polyamine | Chloroacetylating Agent | Product | Reference |

| 1,ω-diaminoalkanes | Chloroacetyl chloride | 1,ω-bis(2-chloroacetamido)alkanes | scielo.org.za |

| 4-Aminobenzohydrazide | Chloroacetyl chloride | N'-(4-(2-chloroacetamido)benzoyl)-2-chloroacetohydrazide | scielo.org.za |

| Benzidine derivatives | Chloroacetic anhydride (B1165640) or Chloroacetyl chloride | 4,4'-bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl | Not specified in snippet |

These bis-chloroacetamide derivatives serve as versatile building blocks. The two chloroacetamide moieties can react with various nucleophiles, such as thiols, to generate more complex structures. For instance, a bis-chloroacetamide derivative has been reacted with sulfur reagents like 2-mercaptobenzothiazole (B37678) to synthesize new bis-sulfide compounds. scielo.org.za

The synthesis of more complex poly-chloroacetamide derivatives can be envisaged by starting with polyamines. The reactivity of the different amino groups might need to be considered to achieve selective chloroacetylation if desired.

Chemical Reactivity and Transformation Pathways of 2 Chloro N Heptan 2 Yl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the alpha position to the carbonyl group in 2-chloro-N-(heptan-2-yl)acetamide is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles. This reactivity is the basis for a wide range of substitution reactions.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, thiourea)

2-chloro-N-alkyl/aryl acetamides readily react with various aliphatic and aromatic amines. ijpsr.info The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon and displacing the chloride ion. libretexts.org This reaction is a common method for synthesizing N-substituted glycine (B1666218) derivatives. For instance, the reaction of 2-chloro-N-arylacetamides with amines like o-methoxy aniline (B41778) and p-methoxy aniline yields the corresponding N-substituted acetamide (B32628) derivatives. ijpsr.info

Thiourea (B124793) and its derivatives also serve as effective nitrogen-containing nucleophiles. The reaction of this compound with thiourea would proceed through the sulfur atom initially, followed by potential intramolecular rearrangements to form thiazole (B1198619) or other heterocyclic systems. The reaction of 2-chloro-N-arylacetamides with thiourea can lead to the formation of aminothiazole derivatives, which are significant structural motifs in medicinal chemistry. mdpi.comgoogle.com

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Primary/Secondary Amines | N-substituted glycine amides | ijpsr.info |

Reactions with Oxygen-Containing Nucleophiles (e.g., phenols, alcohols)

Phenols and alcohols can act as oxygen-containing nucleophiles in reactions with this compound, typically in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity. The resulting phenoxide or alkoxide ion then attacks the α-carbon, displacing the chloride and forming an ether linkage. This reaction is a valuable method for the synthesis of aryloxy- or alkoxy-N-(heptan-2-yl)acetamides. For example, 2-(pyridin-3-yloxy)acetamides have been synthesized through the alkylation of the hydroxyl group of corresponding pyridin-3-ols with N-substituted chloroacetamides. researchgate.net While direct reactions with alcohols are possible, they are generally less reactive than phenols and may require stronger reaction conditions. A reaction using dimethylformamide (DMF) has been shown to convert α-chloroacetamides into formate (B1220265) esters. researchgate.net

Table 2: Examples of Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Phenols | Aryloxy-N-(heptan-2-yl)acetamide | researchgate.net |

| Alcohols | Alkoxy-N-(heptan-2-yl)acetamide | researchgate.net |

Reactions with Sulfur-Containing Nucleophiles (e.g., thiols, mercapto derivatives, sodium sulfide)

Sulfur-containing nucleophiles are particularly reactive towards α-chloro amides due to the high nucleophilicity of sulfur. Thiols (mercaptans) and their corresponding thiolates readily displace the chloride to form thioether derivatives. For example, 2-chloro-N-arylacetamides react with 5-aryl-1,3,4-oxadiazole-2-thiones or 1H-benzo[d]imidazole-2-thiols to yield the corresponding thioether derivatives. researchgate.net Similarly, reactions with mercapto derivatives, such as those used to synthesize N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, demonstrate this transformation. mdpi.com

Sodium sulfide (B99878) (Na₂S) can be used to introduce a sulfide linkage, potentially leading to the formation of dimeric structures where two acetamide units are bridged by a sulfur atom. ekb.eg

Table 3: Examples of Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Thiols/Mercapto Derivatives | Thioether-N-(heptan-2-yl)acetamide | mdpi.comresearchgate.net |

Reactions with Selenium and Tellurium Chalcogenide Reagents (e.g., NaHSe, Na₂E)

The reactivity of this compound extends to heavier chalcogens like selenium and tellurium. researchgate.net Sodium hydrogen selenide (B1212193) (NaHSe), often prepared in situ, reacts with 2-chloro-N-arylacetamides to produce diorganoyl selenide compounds. ekb.eg Similarly, sodium chalcogenates (Na₂E, where E = Se or Te) react to form cyclic chalcogenide compounds. ekb.eg These reactions open pathways to organoselenium and organotellurium compounds containing an amide group, which are of interest for their potential biological activities and material properties. ekb.egresearchgate.net

Table 4: Examples of Reactions with Selenium and Tellurium Reagents

| Reagent | Product Type | Reference |

|---|---|---|

| NaHSe | Diorganoyl selenide | ekb.eg |

| Na₂Se | Cyclic selenide | ekb.eg |

Intramolecular Cyclization Reactions for Heterocycle Formation

The reactive nature of the α-chloroacetamide moiety can be harnessed to construct heterocyclic ring systems through intramolecular cyclization reactions. These reactions often involve a preliminary derivatization step to introduce a suitable nucleophilic group within the same molecule, which then attacks the electrophilic α-carbon.

Derivatization to Imidazole (B134444) and Pyrrole (B145914) Systems

The synthesis of imidazole and pyrrole systems from this compound typically involves a multi-step process. For instance, to form an imidazole ring, the acetamide could first be reacted with a reagent that introduces a nitrogen nucleophile at a position that allows for a subsequent intramolecular cyclization. One common strategy involves the reaction of α-halo ketones or their equivalents with amidines or thioamides. While direct conversion of this compound to an imidazole or pyrrole is not a single-step process, it serves as a crucial building block. For example, it can be used to alkylate a pre-existing imidazole or pyrrole ring system, or it can be transformed into a more complex intermediate that is then cyclized.

Synthesis of Thiazolidine-4-one Derivatives

N-substituted 2-chloroacetamides, such as this compound, are key building blocks for the synthesis of thiazolidine-4-one derivatives, a class of compounds with significant interest in medicinal chemistry. The general synthetic route involves the reaction of the chloroacetamide with a sulfur-containing nucleophile, typically thiourea or a derivative thereof, followed by cyclization.

One common method involves the reaction of an N-substituted chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like ethanol (B145695). jocpr.com This reaction proceeds via an intermediate which then undergoes cyclization to form the 2-imino-thiazolidin-4-one ring system. These intermediates can be further reacted, for instance, through Knoevenagel condensation with various aromatic aldehydes to introduce diversity at the 5-position of the thiazolidinone ring. jocpr.com

Another approach involves the condensation of a 2-amino-thiazole derivative with chloroacetyl chloride to form the corresponding 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate is then reacted with sodium thiocyanate in ethanol to yield the thiazolidin-4-one core. scielo.br Subsequent reaction with aryl aldehydes can then be performed to generate a library of 5-substituted derivatives. scielo.br The synthesis of thiazolidine-2,4-dione, a related scaffold, can be achieved by reacting thiourea with chloroacetic acid under acidic conditions. nih.govscholarsresearchlibrary.com The resulting thiazolidinedione can then be functionalized, for example, by condensation with aldehydes and subsequent N-alkylation with chloroacetamide derivatives. nih.govscholarsresearchlibrary.com

The following table summarizes a general reaction scheme for the synthesis of thiazolidine-4-one derivatives from N-substituted chloroacetamides.

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Reference(s) |

| N-Aryl Chloroacetamide | Ammonium Thiocyanate | Ethanol, 90°C | (E)-2-(arylimino)thiazolidin-4-one | jocpr.com |

| 2-Chloro-N-(4,5-diphenylthiazol-2-yl)acetamide | Sodium Thiocyanate | Ethanol, Reflux | 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one | scielo.br |

| Thiazolidine-2,4-dione derivative | 2-Chloro-N-substituted acetamide | DMF, KI | N-substituted thiazolidine-2,4-dione | nih.gov |

Formation of Aziridines, Lactams, Piperazines, Oxazolidines, Imidazolidines, and Tetrahydropyrimidines

The reactive nature of the C-Cl bond in 2-chloro-N-alkylacetamides allows for their use as precursors in the synthesis of a wide array of heterocyclic compounds through intramolecular cyclization or intermolecular reactions. arkat-usa.orgresearchgate.netukaazpublications.comumich.eduresearchgate.net

Aziridines: The synthesis of N-alkyl terminal aziridines can be achieved from β-chloroamines, which can be prepared from α-chlorinated aldehydes. The intramolecular cyclization of these β-chloroamines is typically promoted by a base, such as potassium hydroxide, to yield the corresponding aziridine. nih.gov While not a direct cyclization of the chloroacetamide itself, the underlying principle of intramolecular displacement of a chloride by a nitrogen nucleophile is relevant. The direct conversion of chloroacetamides to aziridines is also a known transformation. arkat-usa.orgresearchgate.netukaazpublications.comresearchgate.netresearchgate.net

Lactams: Chloroacetamides can serve as precursors for the synthesis of lactams, particularly through radical cyclization reactions. tandfonline.comnih.gov For instance, trichloroacetamides can undergo atom transfer radical cyclization (ATRC) to form γ-lactams. scispace.com Photolysis of vinylogous chloroacetamides has also been reported to yield bridged lactams. nih.gov The formation of β- and δ-lactams from chloroacetamide derivatives has also been explored. scispace.comorganic-chemistry.org

Piperazines: Symmetrical 1,4-disubstituted piperazine-2,5-diones (diketopiperazines) can be synthesized through the direct cyclization of N-substituted chloroacetamides. ucd.iecdnsciencepub.com This transformation is often carried out in a two-phase medium using a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), at room temperature. researchgate.netucd.ie This method has been shown to be efficient for a variety of N-alkyl and N-aryl chloroacetamides, affording the corresponding diketopiperazines in good to excellent yields. ucd.ie

Oxazolidines: 3-Substituted oxazolidine-2,4-diones can be synthesized in a one-step procedure from N-substituted-2-chloroacetamides, carbon dioxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netacs.org This reaction provides a straightforward route to these heterocyclic structures. The synthesis of various oxazolidine (B1195125) derivatives can also be achieved through other routes, often involving the cyclization of amino alcohols or the reaction of aziridines with aldehydes. organic-chemistry.org

Imidazolidines: The chloroacetamide moiety is a useful scaffold for the design of imidazolidine-containing compounds. arkat-usa.orgresearchgate.netukaazpublications.comresearchgate.netresearchgate.net The synthesis of imidazolidines can be achieved through various methods, such as the condensation of N,N'-disubstituted ethylenediamines with aldehydes or the reaction of aziridines with imines. nih.gov

Tetrahydropyrimidines: N-substituted chloroacetamides are also precursors for tetrahydropyrimidine (B8763341) derivatives. arkat-usa.orgumich.edu The synthesis of tetrahydropyrimidines can be accomplished via multicomponent reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea derivative. nih.govmdpi.com While not a direct cyclization of the chloroacetamide, its derivatives can be incorporated into these synthetic schemes.

The following table provides a summary of the heterocyclic systems that can be synthesized from N-substituted chloroacetamides.

| Heterocyclic System | General Synthetic Approach | Reference(s) |

| Aziridines | Intramolecular cyclization of β-chloroamines or direct cyclization. | arkat-usa.orgukaazpublications.comnih.govresearchgate.net |

| Lactams | Radical cyclization or photolysis of chloroacetamide derivatives. | tandfonline.comnih.govscispace.com |

| Piperazines | Phase transfer-catalyzed dimerization of N-substituted chloroacetamides. | researchgate.netucd.ie |

| Oxazolidines | Reaction with CO2 and DBU; cyclization of amino alcohols. | researchgate.netacs.orgorganic-chemistry.org |

| Imidazolidines | Condensation of diamines with aldehydes; reaction of aziridines with imines. | ukaazpublications.comresearchgate.netnih.gov |

| Tetrahydropyrimidines | Biginelli reaction and related multicomponent reactions. | arkat-usa.orgnih.govmdpi.com |

Oxidative and Reductive Transformations

The amide functionality in this compound can undergo both oxidation and reduction, although these transformations are less common than reactions at the C-Cl bond.

Oxidation Reactions using Specific Reagents (e.g., potassium permanganate (B83412), chromium trioxide)

The oxidation of amides is generally a challenging transformation. However, under specific conditions, certain oxidizing agents can react with the amide group or adjacent carbon atoms.

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent. While it can oxidize a wide range of functional groups, its reaction with simple amides is not always straightforward and can lead to cleavage of the molecule. researchgate.net However, N,N-dialkylbenzylamines can be oxidized to the corresponding benzamides in high yield using potassium permanganate. thieme-connect.de The oxidation of propan-1-ol to propanoic acid by acidified potassium permanganate is a classic example of its oxidative power. nzic.org.nz The heptyl group in this compound could potentially be susceptible to oxidation by KMnO₄, leading to a complex mixture of products.

Chromium Trioxide (CrO₃): Chromium trioxide is another strong oxidizing agent, often used in pyridine (B92270) (Sarett or Collins reagent) or in aqueous sulfuric acid with acetone (B3395972) (Jones reagent). organic-chemistry.orgacs.org It is particularly effective for the oxidation of alcohols to carbonyl compounds and can also oxidize benzylic positions. organic-chemistry.org The direct oxidation of the amide group in this compound by CrO₃ is not a well-documented reaction. It is more likely that the aliphatic chain would be targeted, if any reaction were to occur.

Reduction Reactions with Catalytic Hydrogenation (e.g., palladium catalyst)

The reduction of the amide group in this compound to the corresponding amine is a feasible transformation.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of various functional groups. While the reduction of amides typically requires harsh conditions (high pressure and temperature) and specific catalysts (e.g., copper chromite), certain palladium-based catalysts can be effective under milder conditions for specific substrates. However, the direct reduction of the amide carbonyl is generally more difficult than the reduction of esters or ketones. It is also possible that under certain hydrogenation conditions, the C-Cl bond could undergo hydrogenolysis.

Mechanistic Investigations of Rearrangement Reactions

Exploration of Smiles Rearrangement Mechanisms with N-Alkyl/Aryl Chloroacetamide Intermediates

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In the context of N-substituted chloroacetamides, this rearrangement can be a powerful tool for the synthesis of complex molecules.

The classical Smiles rearrangement involves an arene that is activated by an electron-withdrawing group, typically ortho to the site of substitution. The general mechanism involves the attack of an internal nucleophile (Y) onto the aromatic ring, displacing a heteroatom (X) to form a more stable system. wikipedia.org

A key step in some syntheses involving N-substituted chloroacetamides is the O-alkylation of a phenol (B47542) with the chloroacetamide, followed by a Smiles rearrangement of the resulting intermediate. asianpubs.org For example, the reaction of a primary amine with chloroacetyl chloride produces an N-substituted-2-chloroacetamide. This can then react with a phenol to form an O-alkylated product, which subsequently undergoes a Smiles rearrangement to yield a 2H-1,4-benzoxazin-3(4H)-one. asianpubs.org The rearrangement proceeds through a spirocyclic intermediate. researchgate.net

The Truce-Smiles rearrangement is a variation where the nucleophile is a carbanion, leading to the formation of a C-C bond. wikipedia.org This has been observed in reactions of N-arylsulfonylated acrylamides. mdpi.com Radical versions of the Smiles rearrangement have also been developed, expanding the scope of this transformation. mdpi.commanchester.ac.uk

The mechanism of the Smiles rearrangement is influenced by electronic and steric factors. The presence of electron-withdrawing groups on the aromatic ring facilitates the nucleophilic attack. wikipedia.org The nature of the N-substituent (alkyl vs. aryl) can also influence the reaction pathway and the stability of the intermediates. manchester.ac.uk

The following table outlines the key steps in a typical Smiles rearrangement involving an N-substituted chloroacetamide intermediate.

| Step | Description | Intermediate |

| 1 | N-Alkylation | Formation of N-substituted-2-chloroacetamide from an amine and chloroacetyl chloride. |

| 2 | O-Alkylation | Reaction of the chloroacetamide with a phenol to form an ether linkage. |

| 3 | Intramolecular Nucleophilic Attack | The nitrogen atom of the amide attacks the aromatic ring in an ipso-position. |

| 4 | Spirocyclic Intermediate Formation | A transient spirocyclic intermediate is formed. |

| 5 | Ring Opening and Rearomatization | The C-O bond of the original ether cleaves, and the aromaticity of the ring is restored, leading to the rearranged product. |

Spectroscopic and Structural Characterization Methodologies for N Alkyl 2 Chloroacetamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-chloro-N-(heptan-2-yl)acetamide, ¹H and ¹³C NMR, along with advanced two-dimensional techniques, are used to map out the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the various protons on the N-alkyl chain and the chloroacetyl group give rise to distinct signals. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms like chlorine and the amide group will deshield protons, causing their signals to appear at a higher chemical shift (downfield).

The protons of the chloromethyl group (Cl-CH₂-) are expected to appear as a singlet significantly downfield, typically in the range of δ 4.0-4.3 ppm, due to the strong electron-withdrawing effect of the adjacent chlorine atom and the amide carbonyl group. nih.govstudy.com The amide proton (N-H) signal is often broad and its chemical shift is dependent on solvent and concentration, but it generally appears between δ 7.5 and 8.5 ppm. The proton on the carbon attached to the nitrogen (N-CH) will be a multiplet due to coupling with neighboring protons, and its chemical shift will be in the range of δ 3.8-4.2 ppm. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the heptyl group will resonate upfield, typically between δ 0.8 and 1.6 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (terminal) | ~0.9 | Triplet | ~7.0 |

| -CH₂- (chain) | ~1.2-1.4 | Multiplet | - |

| -CH(N)-CH₂- | ~1.5 | Multiplet | - |

| -CH(N)-CH₃ | ~1.2 | Doublet | ~6.5 |

| N-CH- | ~4.0 | Multiplet | - |

| Cl-CH₂- | ~4.1 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the range of δ 165-175 ppm. researchgate.netlibretexts.org The carbon atom bonded to chlorine (Cl-CH₂-) will resonate at a lower field than a typical alkyl carbon due to the electronegativity of chlorine, usually around δ 40-50 ppm. libretexts.org The carbon atom of the heptyl group bonded to the nitrogen (N-CH) will also be deshielded, appearing in the range of δ 45-55 ppm. The remaining alkyl carbons of the heptyl chain will have chemical shifts in the typical aliphatic region of δ 10-40 ppm. libretexts.orgbhu.ac.in

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| Cl-CH₂- | ~43 |

| N-CH- | ~49 |

| -CH(N)-CH₂- | ~35 |

| -CH(N)-CH₃ | ~20 |

| -CH₂- (chain) | ~22-31 |

Advanced Two-Dimensional (2D) NMR Techniques for Structural Connectivity

Advanced 2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of the molecule. slideshare.netresearchgate.nethyphadiscovery.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the N-CH proton and the protons on the adjacent CH₃ and CH₂ groups of the heptyl chain. It would also map the connectivity along the entire heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign which protons are attached to which carbons. For example, the singlet at ~δ 4.1 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~δ 43 ppm in the ¹³C NMR spectrum, confirming the assignment of the Cl-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the amide proton (N-H) would show a correlation to the carbonyl carbon (C=O) and the N-CH carbon of the heptyl group, confirming the amide linkage. The protons of the Cl-CH₂- group would also show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. biointerfaceresearch.comcardiff.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

For this compound, the FT-IR spectrum would be dominated by the characteristic absorptions of the amide group. A strong, sharp absorption band for the carbonyl (C=O) stretch, known as the Amide I band, is expected around 1650 cm⁻¹. ucla.edu The N-H stretching vibration will appear as a sharp peak in the region of 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed just below 3000 cm⁻¹. The C-N stretch will be found in the 1200-1000 cm⁻¹ region, and the C-Cl stretch will give a signal in the fingerprint region, typically between 800 and 600 cm⁻¹. vscht.cz

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3350 | Medium-Strong |

| C-H (alkyl) | Stretch | 2850-2960 | Strong |

| C=O (Amide I) | Stretch | ~1650 | Strong |

| N-H (Amide II) | Bend | ~1550 | Medium-Strong |

| C-N | Stretch | ~1200 | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. cardiff.ac.ukcas.cn Therefore, more symmetric, less polar bonds often show stronger signals in Raman spectra.

In this compound, the C-C bond stretching vibrations within the heptyl chain would be expected to be more prominent in the Raman spectrum than in the FT-IR spectrum. The C=O stretch is typically also Raman active. While a detailed prediction of the Raman spectrum is complex, it serves as a valuable complementary technique to FT-IR for a complete vibrational analysis of the molecule. elixirpublishers.com The combination of both techniques allows for a more confident identification of all the functional groups and a deeper understanding of the molecular structure. biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For N-alkyl-2-chloroacetamides, it provides the exact molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns. The fragmentation of N-alkyl-α-chloroacetamides has been a subject of detailed study. concordia.ca

In the mass spectrum of a compound like this compound, the molecular ion peak (M+) would be observed, and its high-resolution measurement would confirm the elemental composition. The fragmentation of secondary amides is influenced by the substituents on both the acyl and the nitrogen portions of the molecule. concordia.ca Common fragmentation pathways for N-alkyl amides include alpha-cleavage adjacent to the nitrogen atom and McLafferty rearrangement. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the heptyl group, the chloroacetyl group, or parts thereof. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

A study of various N-substituted chloroacetamides showed that the molecular ion peak is often clearly identifiable, which is essential for determining the molecular weight of the synthesized compounds. ijpsr.info For instance, the mass spectrum of 2-chloro-N-methyl-N-phenylacetamide shows a molecular ion peak at m/z 183, which is also the base peak (100% relative intensity). ijpsr.info

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z | Notes |

|---|---|---|

| Molecular Ion [M]+ | 191/193 | Isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) is expected. |

| Alpha-cleavage (loss of C₅H₁₁) | 120/122 | Cleavage of the heptyl chain. |

| Loss of chloromethyl radical | 142 | Fragmentation of the chloroacetyl moiety. |

| McLafferty rearrangement | Variable | Possible if sterically favorable. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for separating and identifying individual components within a mixture. ijpsr.info In the context of synthesizing this compound, GC-MS would be employed to assess the purity of the final product, identify any unreacted starting materials, and characterize byproducts.

The sample mixture is first vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. ijpsr.info This allows for the definitive identification of each component. The use of GC-MS has been reported for the characterization of various synthesized 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives. ijpsr.info It is also a key method for the environmental analysis of chloroacetamide herbicides and their degradation products in water samples. sigmaaldrich.com

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, one can determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. For N-alkyl-2-chloroacetamides, this technique reveals the molecule's conformation in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, C-H...O Contacts) in Crystal Packing

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. Single crystal X-ray diffraction is essential for elucidating these interactions. For N-alkyl-2-chloroacetamides, hydrogen bonding is a dominant feature. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

In the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.netsigmaaldrich.com This type of interaction is a common and predictable feature in the crystal engineering of amide-containing compounds. japtronline.com In addition to these strong hydrogen bonds, weaker interactions such as C-H...O contacts can also play a significant role in stabilizing the crystal lattice. The study of simple 2-chloroacetamide (B119443) has also shown the presence of an intramolecular hydrogen bond between the chlorine atom and the nearest hydrogen of the amide group. figshare.comnih.govacs.org The comprehensive analysis of these non-covalent interactions is key to understanding the physical properties of the material, such as its melting point and solubility.

Table 2: Hydrogen Bond Geometry in 2-Chloro-N-phenylacetamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1N···O1 | 0.86 | 2.05 | 2.848 (5) | 155 |

Data from a related N-aryl acetamide, illustrating typical interactions. researchgate.net

Elemental Analysis (CHN/CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected molecular formula.

For this compound (C₉H₁₈ClNO), the theoretical elemental composition would be calculated to serve as a benchmark. In the characterization of a related compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide, elemental analysis was used alongside spectroscopic methods to confirm its synthesis and purity. researchgate.net A close agreement between the found and calculated values provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₈ClNO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 56.39% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.47% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.50% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.31% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.35% |

| Total | | | | 191.702 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most common electronic transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals. shu.ac.uk

The this compound molecule contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons, which act as chromophores. Therefore, it is expected to exhibit two main types of electronic transitions:

n → π transition:* Involving the excitation of an electron from a non-bonding orbital (on the oxygen or nitrogen atom) to the anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) and have low molar absorptivities. shu.ac.uk

π → π transition:* Involving the excitation of an electron from the π bonding orbital to the π* anti-bonding orbital of the carbonyl group. These transitions are of higher energy (shorter wavelength) and have high molar absorptivities. shu.ac.uk

The solvent used can influence the position of the absorption bands. Increasing solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. shu.ac.uk A study on 2-chloro-N-(2,4-dinitrophenyl)acetamide demonstrated how the UV-Vis absorption spectrum changes in different solvents, highlighting the sensitivity of electronic transitions to the molecular environment. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-N-phenylacetamide |

| 2-chloro-N-methyl-N-phenylacetamide |

| 2-Chloro-N-(2,4-dinitrophenyl) acetamide |

Computational Chemistry and Theoretical Investigations of 2 Chloro N Heptan 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These methods are routinely used to study acetamide (B32628) derivatives, offering insights into their geometry, stability, and reactivity. researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstone ab initio and first-principles methods used to determine the optimized molecular geometry and electronic structure of molecules. researchgate.net In these calculations, the goal is to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

For acetamide derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy in describing electron correlation. nih.govresearchgate.net These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules have used DFT to optimize structures and have found good agreement with experimental data where available. researchgate.net

While no specific geometry optimization data for 2-chloro-N-(heptan-2-yl)acetamide is present in the searched literature, the standard procedure would involve using a basis set, such as 6-311G(d,p) or cc-pVDZ, to solve the electronic Schrödinger equation and find the molecule's minimum energy state. researchgate.netresearchgate.net This optimized structure is the foundation for calculating all other properties discussed below.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. Methods for predicting chemical shifts range from empirical rule-based systems to more accurate quantum mechanical approaches. mdpi.com For acetamide derivatives, DFT calculations have been used to compute NMR spectra, often showing excellent agreement with experimental findings. researchgate.netresearchgate.netacs.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is another common application. Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, when scaled appropriately, can be compared with experimental FTIR and FT-Raman spectra to assign vibrational modes to specific functional groups and motions within the molecule. acs.orgresearchgate.net

Specific predicted spectroscopic parameters for this compound are not detailed in the available research, but the methodologies are well-established for analogous compounds. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wpmucdn.com The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov

In studies of related acetamides, the HOMO and LUMO energies are calculated using DFT to assess the molecule's reactivity. nih.govresearchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, such an analysis would reveal how the chloro, amide, and heptyl groups influence its electronic properties and reactivity.

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.de The MEP surface is colored-coded to represent different potential values:

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In acetamides, this is typically around the carbonyl oxygen atom. researchgate.netresearchgate.net

Blue regions (positive potential) indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. This is often seen around hydrogen atoms attached to heteroatoms, like the amide N-H group. researchgate.netresearchgate.net

Green regions represent areas of neutral potential.

MEP analysis is a standard component of computational studies on bioactive molecules, including various acetamide derivatives, to visualize charge distribution and predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Determination of Thermochemical Properties

Quantum chemical calculations can predict various thermochemical properties of a molecule in the gas phase. These properties are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and behavior at different temperatures. mdpi.comaip.org Key thermochemical properties include:

Standard Enthalpy of Formation (ΔfH°)

Standard Entropy (S°)

Heat Capacity (Cv)

These parameters are calculated using statistical mechanics based on the optimized geometry and vibrational analysis. While specific thermochemical data for this compound are not available in the searched literature, databases may contain predicted values, and these properties can be reliably calculated using established DFT methods. aip.orgnist.gov

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and for understanding the potential biological activity of compounds. orientjchem.org

In the context of chloroacetamide derivatives, molecular docking studies have been performed to investigate their interaction with various biological targets, such as enzymes or receptors. uran.uaorientjchem.orgresearchgate.net The process involves:

Obtaining the 3D structure of the target protein, often from a crystallographic database.

Placing the ligand (e.g., this compound) into the active site of the protein.

Using a scoring function to evaluate and rank the different binding poses, predicting the most stable complex.

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Although no specific molecular docking studies for this compound were found, research on similar molecules highlights this as a critical step in evaluating their potential as bioactive agents. orientjchem.orgresearchgate.net For example, docking studies on other chloroacetamides have been used to explore their potential as anticancer or antimicrobial agents by modeling their fit into the active sites of relevant enzymes. uran.uaresearchgate.net

Prediction of Reactivity and Binding Interactions with General Molecular Targets

Computational methods are essential for predicting the chemical reactivity and potential binding interactions of molecules like this compound with biological targets. These predictions are foundational in fields like drug discovery and toxicology, providing insights before extensive laboratory synthesis and testing.

Reactivity Prediction: The reactivity of this compound is largely dictated by its functional groups: the chloroacetamide moiety and the heptyl chain. The chloroacetamide group is known to be an electrophilic "warhead" due to the electron-withdrawing chlorine atom, making the adjacent carbon susceptible to nucleophilic attack. researchgate.netmdpi.com This reactivity is a key factor in its potential biological activity, as it can form covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to quantify this reactivity. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict regions of a molecule that are likely to act as electron donors and acceptors, respectively. For an electrophile like this compound, the LUMO would likely be centered around the chloroacetyl group, indicating its susceptibility to nucleophilic attack.

Binding Interaction Prediction: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein. This method helps in understanding the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. For this compound, docking studies could elucidate how the lipophilic heptyl chain and the polar acetamide group contribute to binding within a receptor's active site. acs.org The heptyl group may fit into a hydrophobic pocket, while the amide group could form hydrogen bonds with the protein backbone or polar residues. nih.gov

Public databases like PubChem provide computationally predicted properties that offer a preliminary assessment of a compound's behavior. uni.lunih.gov

Table 1: Predicted Physicochemical and Reactivity Descriptors for this compound This table illustrates the types of computational predictions available for assessing a molecule's potential interactions.

| Predicted Property | Value/Interpretation | Significance in Reactivity and Binding |

| XlogP3 | 2.9 | Indicates moderate lipophilicity, suggesting the molecule can cross cell membranes. Governs hydrophobic interactions. |

| Hydrogen Bond Donor Count | 1 | The N-H group in the amide can act as a hydrogen bond donor, a key interaction in receptor binding. |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, another crucial binding interaction. |

| Molecular Formula | C9H18ClNO | Defines the elemental composition and molecular weight (191.70 g/mol ). nih.gov |

| Collision Cross Section (CCS) | Predicted values like 145.5 Ų for [M+H]+ adduct. uni.lu | Relates to the molecule's shape and size in the gas phase, influencing its mobility and interactions. |

| Reactivity | The chloroacetamide moiety is a known electrophile. researchgate.net | Suggests potential for covalent bond formation with nucleophilic sites on biological targets. mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Chemical Reactivity or Transformation Rates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or transformation rates. researchgate.netresearchgate.net These models are built on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties.

The QSAR workflow involves several key steps:

Data Set Curation: A set of structurally related compounds with experimentally measured activity (e.g., reaction rate constants) is collected.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) descriptors. nsf.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation linking the most relevant descriptors to the observed activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For this compound, a QSAR model could be developed to predict its transformation rate, for instance, its reaction rate with a model nucleophile like glutathione. researchgate.netrsc.org This would involve synthesizing a series of related N-alkyl chloroacetamides, measuring their reaction rates, calculating relevant molecular descriptors, and developing a predictive model. Studies on other chloroacetamides have shown that lipophilicity and electronic properties are often key factors in their biological activity. dntb.gov.uanih.govscribd.com

Table 2: Illustrative Data for a Hypothetical QSAR Model of N-Alkyl Chloroacetamide Reactivity This table demonstrates the type of data used to build a QSAR model. The values are for illustrative purposes only.

| Compound | Structure Variation (R in R-NH-CO-CH₂Cl) | LogP (Descriptor 1) | LUMO Energy (eV) (Descriptor 2) | Measured Rate Constant (k) |

| 1 | -CH₃ | 0.5 | -0.8 | 0.15 |

| 2 | -CH₂CH₃ | 0.9 | -0.82 | 0.18 |

| 3 | -CH(CH₃)₂ | 1.3 | -0.85 | 0.22 |

| 4 (Target) | -CH(CH₃)C₅H₁₁ | 2.9 | -0.9 | Predicted Value |

A resulting hypothetical QSAR equation might look like: log(k) = 0.5 * LogP - 1.2 * LUMO + C. Such a model could then predict the reactivity of this compound without needing experimental measurement.

Structure-Activity Relationship (SAR) Studies for Understanding Structural Influence on Chemical Properties and Interactions

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a molecule and observing the effect of these changes on its biological or chemical activity. acs.org This qualitative or semi-quantitative approach helps identify key pharmacophores—the essential structural features responsible for activity.

For this compound, an SAR study would involve synthesizing and testing analogues to understand the role of each part of the molecule. researchgate.net Key questions an SAR study could address include:

The Chloroacetyl Group: Replacing the chlorine with other halogens (F, Br, I) or a hydrogen would clarify the importance of this specific leaving group for reactivity. It is known that the reactivity of α-haloacetamides can be tuned by such substitutions. mdpi.com

The Amide Linkage: Modifications to the amide bond, such as N-methylation or replacement with an ester, would probe the importance of the hydrogen bond donor capability and the planarity of this group for target interactions. nih.govmdpi.com

The Heptyl Chain: The length, branching, and stereochemistry of the N-heptan-2-yl group would be varied. For example, comparing N-(heptan-1-yl), N-(heptan-2-yl), and N-(heptan-4-yl) analogues would reveal how the position of the amide linkage affects activity. Comparing the heptyl group to smaller (e.g., butyl) or larger (e.g., nonyl) alkyl chains would determine the optimal lipophilicity and size for fitting into a potential binding pocket. acs.org

Table 3: Illustrative SAR Exploration of the this compound Scaffold This table outlines a potential strategy for an SAR study. The "Expected Information" is hypothetical, based on general chemical principles.

| Analogue | Structural Modification | Rationale / Expected Information |

| Reference | This compound | Baseline activity |

| Analogue 1 | 2-fluoro-N-(heptan-2-yl)acetamide | Assess the effect of a less reactive halogen on activity. |

| Analogue 2 | 2-bromo-N-(heptan-2-yl)acetamide | Assess the effect of a more reactive halogen on activity. |

| Analogue 3 | N-(heptan-2-yl)acetamide | Determine if the chlorine atom is essential for activity (i.e., covalent interaction). |

| Analogue 4 | 2-chloro-N-methyl-N-(heptan-2-yl)acetamide | Remove the amide N-H hydrogen bond donor capability. |

| Analogue 5 | 2-chloro-N-(heptan-1-yl)acetamide | Evaluate the effect of moving the attachment point on the alkyl chain. |

| Analogue 6 | 2-chloro-N-(pentan-2-yl)acetamide | Investigate the influence of a shorter, less lipophilic alkyl chain. |

SAR studies on various N-substituted acetamides have demonstrated that even minor structural changes can significantly impact biological activity, highlighting the importance of specific steric and electronic features for molecular recognition. dntb.gov.uabohrium.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. curtin.edu.auresearchgate.net

For this compound, MD simulations can provide insights into several key areas:

Conformational Preferences: The molecule is not rigid; rotations can occur around several single bonds, particularly within the heptyl chain and around the C-N amide bond. MD simulations can reveal the most populated conformations (rotamers) in solution and the energy barriers between them. researchgate.netresearchgate.net

Solvation Effects: Simulations in an explicit water box can show how water molecules are structured around the hydrophobic heptyl chain and how they interact with the polar amide group. This is crucial for understanding the molecule's solubility and the thermodynamic driving forces for binding to a less polar receptor site. tandfonline.com

Complex Stability: If this compound is docked into a protein target, an MD simulation of the resulting complex can assess its stability. The simulation can reveal whether the molecule remains in the binding pocket, the persistence of key hydrogen bonds, and how the protein's conformation adapts to the ligand. nih.gov

Table 4: Key Analyses from an MD Simulation of this compound This table summarizes typical outputs from an MD simulation and their scientific interpretation.

| MD Analysis Metric | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | Indicates the stability of the molecule's conformation or the ligand-protein complex. A stable RMSD suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule (e.g., the terminus of the heptyl chain) or the protein. |

| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | Used to analyze solvation shells, for example, to see how water molecules are ordered around the amide group. tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the course of the simulation. | Quantifies the stability of key interactions between the molecule and its target or solvent. |

| Potential Energy | The total potential energy of the system over time. | A stable potential energy is another indicator that the simulation has reached equilibrium. |

Through these computational approaches, a comprehensive profile of this compound's chemical behavior can be established, guiding further experimental investigation.

Applications of 2 Chloro N Heptan 2 Yl Acetamide in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Organic Synthesis

As a key intermediate, 2-chloro-N-(heptan-2-yl)acetamide provides a foundational structure for the assembly of more elaborate organic molecules.

Precursor for the Synthesis of Complex Organic Molecules

The reactivity of the chloroacetamide group makes this compound a valuable precursor in the synthesis of complex organic molecules. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the formation of diverse and intricate molecular architectures. For instance, it can be used in the synthesis of pharmaceutical intermediates and other fine chemicals where the heptyl group can influence properties like solubility and bioavailability. The fundamental structure of this compound, with its reactive chloroacetyl group and a chiral heptan-2-yl moiety, makes it a significant starting material for creating more complex and functionally diverse molecules. nih.govnih.gov

Versatile Scaffold for the Construction of Diverse Heterocyclic Systems (e.g., thienopyridines)

The structure of this compound is particularly well-suited for the construction of heterocyclic systems, which are core components of many biologically active compounds. A notable example is its use in the synthesis of thienopyridines. Thienopyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities.

In a typical synthetic route, this compound can react with a suitable sulfur-containing pyridine (B92270) derivative. The chloroacetyl group participates in a cyclization reaction, leading to the formation of the thieno[2,3-b]pyridine (B153569) core. The heptan-2-yl group, attached to the amide nitrogen, can modulate the physicochemical properties of the final thienopyridine derivative, such as its lipophilicity and interaction with biological targets. Research has demonstrated the utility of related 2-chloro-N-arylacetamides in the synthesis of novel thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives. acs.orgresearchgate.netnih.govresearchgate.net These reactions often proceed via the initial formation of an intermediate, which then undergoes cyclization to yield the desired heterocyclic system. acs.org

Utilization in Polymer Chemistry and Material Modification

While direct applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its structural features suggest potential utility in this field. uni.lu The reactive chloroacetyl group could be employed to functionalize existing polymers, introducing the N-(heptan-2-yl)acetamide moiety onto a polymer backbone. This modification could alter the polymer's properties, such as its solubility, thermal stability, or ability to interact with other materials.

Furthermore, it could potentially be used as a monomer or a co-monomer in polymerization reactions. The presence of the heptyl group could impart hydrophobicity and flexibility to the resulting polymer chain.

Development of Chemical Probes and Reagents for Research

The reactivity of the chloroacetamide group makes this compound a candidate for the development of chemical probes and reagents for research purposes. Chloroacetamides are known to be reactive towards nucleophilic residues in biomolecules, such as cysteine residues in proteins. This reactivity can be harnessed to design activity-based probes to study enzyme function or to label specific proteins for further investigation. The heptyl group can influence the probe's interaction with its biological target and its membrane permeability. rsc.org

Synthesis of Ligands for Transition Metal Complexes

The N-(heptan-2-yl)acetamide portion of the molecule can act as a ligand for transition metal ions. The amide oxygen and potentially other donor atoms, if introduced through further modification, can coordinate with metal centers to form stable complexes. rsc.org The synthesis of such ligands is a significant area of research in coordination chemistry.

Transition metal complexes with tailored ligands have diverse applications, including catalysis, materials science, and bioinorganic chemistry. By incorporating this compound into a ligand structure, it is possible to influence the steric and electronic properties of the resulting metal complex. The heptyl group can provide a specific steric environment around the metal center, which can affect the complex's reactivity and selectivity in catalytic processes. rsc.orgnih.govresearchgate.net

Investigation of Mesomorphic Behavior in Related Derivatives

While there is no specific information on the mesomorphic (liquid crystalline) behavior of this compound itself, the study of mesomorphism in related derivatives is an active area of research. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and intermolecular interactions play a crucial role in determining the formation and type of liquid crystalline phases.

By modifying the structure of this compound, for instance, by introducing rigid aromatic units or other long alkyl chains, it may be possible to induce mesomorphic behavior. The heptyl group could contribute to the formation of calamitic (rod-like) or discotic (disk-like) mesophases. The study of such derivatives could lead to the development of new liquid crystalline materials with potential applications in displays, sensors, and other advanced technologies. Research on other organic molecules with similar structural features has shown that the introduction of heterocyclic rings and alkyl chains can lead to the emergence of liquid crystalline properties. uobaghdad.edu.iq

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.